2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine
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Overview
Description
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is an organic compound belonging to the biphenyl family It is characterized by the presence of four fluorine atoms and two amino groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine typically involves the fluorination of biphenyl derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The amination step can be carried out using ammonia or amine derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The amino groups can form hydrogen bonds and interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachloro-[1,1’-biphenyl]: Similar structure but with chlorine atoms instead of fluorine.
2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl-2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate: Another fluorinated biphenyl derivative with different functional groups.
Uniqueness
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both fluorine atoms and amino groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H8F4N2 |
---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
4-(4-amino-2,5-difluorophenyl)-2,5-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2 |
InChI Key |
VSCWVWFFQWMDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C2=CC(=C(C=C2F)N)F |
Origin of Product |
United States |
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